![molecular formula C5H6N4O B2467872 4-Aminopyridazine-3-carboxamide CAS No. 20865-28-5](/img/structure/B2467872.png)
4-Aminopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyridazine-3-carboxamide is a compound that contains a pyridazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, involves various methods. One approach involves reactions between chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves the conversion of 4-amino-3-halogenopyridazines into pyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method . The optimized geometries can reproduce well the crystal structural parameters .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Antitumor Activity
- The derivative N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been identified as a potent and selective Met kinase inhibitor, showing promise in antitumor activity, particularly in gastric carcinoma models (Schroeder et al., 2009).
DNA Structure Targeting for Antitumor Agents
- Research on 9‐aminoacridine carboxamides, synthesized using click chemistry and involving reactions with 9‐(2‐azidoethyl)amino or 9‐propargylaminoacridine compounds, focuses on targeting various DNA structures. These compounds have been evaluated for their binding affinity with duplex DNA, quadruplex DNA, and four‐way junction DNA, and for their antiproliferative activity against certain leukemia cell lines (Howell et al., 2012).
Antipsychotic Agents Development
- Heterocyclic analogues of benzamide, including pyridine-, thiophene-, benzothiophene-, quinoline-, and other carboxamides, have been developed and evaluated as potential antipsychotic agents. These compounds have shown significant in vivo activities and potential in behavioral models predictive of antipsychotic efficacy (Norman et al., 1996).
Development of Kinase Inhibitors for Cancer Treatment
- A study explored substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with antiproliferative activity against various tumor cell lines, showing potential as cancer treatment agents (Lombardo et al., 2004).
Inhibitory Effects on CDPK1 in Parasites
- Utilizing 5-aminopyrazole-4-carboxamide as an alternative scaffold, researchers developed selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed low nanomolar potencies and demonstrated non-toxicity to mammalian cells (Zhang et al., 2014).
Synthesis and Antiviral Activity
- Research on the synthesis of certain thiazole C-nucleosides, which involve reactions with glycosyl cyanides, has led to the development of compounds with significant antiviral activity, particularly against herpes and parainfluenza viruses (Srivastava et al., 1977).
Antimicrobial Agent Development
- Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds demonstrated selective action and significant antimicrobial effects (Pokhodylo et al., 2021).
PET Tracers for Serotonin Receptors
- The development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 has created new PET tracers for serotonin 5-HT(1A) receptors. These have shown potential for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-aminopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-3-1-2-8-9-4(3)5(7)10/h1-2H,(H2,6,8)(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOADAJDYVKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.